molecular formula C4H5NS2 B2365262 1,3-Thiazol-5-ylmethanethiol CAS No. 1024284-51-2

1,3-Thiazol-5-ylmethanethiol

Cat. No. B2365262
CAS RN: 1024284-51-2
M. Wt: 131.21
InChI Key: MNXHELVQMHZHRR-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethanethiol, also referred to as thiomorpholine thione, is a cyclic organic sulfur compound with a five-membered ring containing both nitrogen and sulfur atoms. It has a molecular weight of 131.22 .


Molecular Structure Analysis

The molecular formula of 1,3-Thiazol-5-ylmethanethiol is C4H5NS2 . It consists of a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, and a methanethiol group attached to the 5-position of the thiazole ring .


Physical And Chemical Properties Analysis

1,3-Thiazol-5-ylmethanethiol has a molecular weight of 131.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

Scientific Research Applications

Chemistry and Synthesis

1,3-Thiazol-5-ylmethanethiol and its derivatives exhibit a wide range of chemical reactivity, making them significant in synthetic chemistry. Kägi et al. (1993) explored the reaction of 1,3-Thiazole-5(4H)-thiones with diazomethane, leading to various products including 1,4-dithiane, 1,3-dithiole, and 4,5-dihydro-5methylidene-1,3-thiazole, indicating the versatility of these compounds in synthesizing a range of chemicals (Kägi, Linden, Heimgartner & Mlostoń, 1993).

Frija, Pombeiro, and Kopylovich (2016) highlight the potential of thiazole-derived compounds in a variety of fields, including medicinal chemistry, catalysis, and corrosion protection, demonstrating their broad applicability (Frija, Pombeiro & Kopylovich, 2016).

Applications in Material Science

Yadav and Ballabh (2015) investigated thiazole-based amides for their gelation properties. This research underlines the importance of 1,3-thiazol-5-ylmethanethiol derivatives in the development of new materials with specific physical properties, such as gels used in various industrial applications (Yadav & Ballabh, 2015).

Farahati et al. (2019) studied thiazoles as corrosion inhibitors for copper, revealing their potential in protecting metals from corrosion, an important aspect in material science and engineering (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi & Shockravi, 2019).

Catalysis and Organic Reactions

Research by Jenny and Heimgartner (1986) on the synthesis of 4,4-disubstituted 1,3-Thiazol-5(4H)-thiones demonstrates the role of these compounds in catalysis and as intermediates in organic reactions, further emphasizing their versatility in chemical synthesis (Jenny & Heimgartner, 1986).

Advanced Pharmaceutical Research

Borcea et al. (2021) and Nayak and Gaonkar (2019) provide insights into the antimicrobial, antiprotozoal, and antitumor activities of thiazole derivatives, showing the potential of 1,3-Thiazol-5-ylmethanethiol derivatives in the development of new pharmaceuticals (Borcea, Ionuț, Crișan & Oniga, 2021), (Nayak & Gaonkar, 2019).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

1,3-thiazol-5-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXHELVQMHZHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1024284-51-2
Record name (1,3-thiazol-5-yl)methanethiol
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